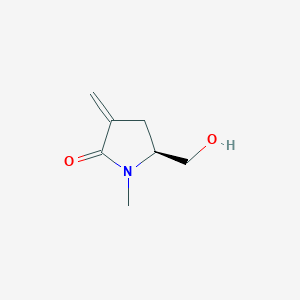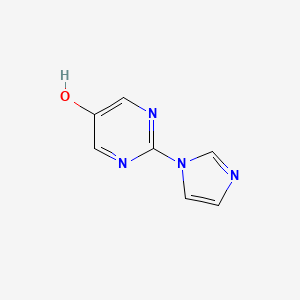![molecular formula C18H18N2O2 B11769243 1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B11769243.png)
1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-Methoxybenzyl)spiro[azetidine-3,3’-indolin]-2’-one is a spirocyclic compound that merges the unique motifs of azetidine and indoline. These structures are privileged heterocyclic skeletons that widely exist in diversified bioactive natural products and pharmaceuticals. The spiro[azetidine-indoline] framework has attracted considerable attention from synthetic and medicinal chemists due to its increased structural complexity and enhanced three-dimensionality, which are beneficial for drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-Methoxybenzyl)spiro[azetidine-3,3’-indolin]-2’-one can be achieved through various synthetic routes. One notable method involves a visible light-mediated dearomative hydrogen atom abstraction/cyclization cascade reaction of indoles . Another approach is the [3+1] cyclization reaction of oxindolyl azaoxylallyl cations with sulfur ylides, which affords spiro[azetidine-3,3’-indoline]-2,2’-diones in high yields and with excellent diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for 1’-(4-Methoxybenzyl)spiro[azetidine-3,3’-indolin]-2’-one are not extensively documented, the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly and sustainable.
Chemical Reactions Analysis
Types of Reactions
1’-(4-Methoxybenzyl)spiro[azetidine-3,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[azetidine-3,3’-indoline]-2,2’-diones, while reduction may yield spiro[azetidine-3,3’-indoline]-2-ones .
Scientific Research Applications
1’-(4-Methoxybenzyl)spiro[azetidine-3,3’-indolin]-2’-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 1’-(4-Methoxybenzyl)spiro[azetidine-3,3’-indolin]-2’-one exerts its effects involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic oxindoles and azetidine-containing molecules. Examples are spiro[azetidine-2,3’-indoline]-2,2’-diones and spiro[azetidine-3,3’-indoline]-2,4-diones .
Uniqueness
1’-(4-Methoxybenzyl)spiro[azetidine-3,3’-indolin]-2’-one is unique due to its specific spirocyclic structure, which combines the azetidine and indoline motifs. This combination enhances its three-dimensionality and structural complexity, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1'-[(4-methoxyphenyl)methyl]spiro[azetidine-3,3'-indole]-2'-one |
InChI |
InChI=1S/C18H18N2O2/c1-22-14-8-6-13(7-9-14)10-20-16-5-3-2-4-15(16)18(17(20)21)11-19-12-18/h2-9,19H,10-12H2,1H3 |
InChI Key |
ZQAPAQZVQXABOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)CNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


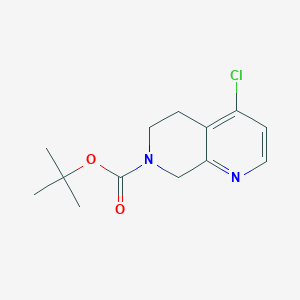
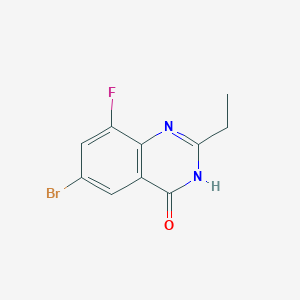
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11769170.png)
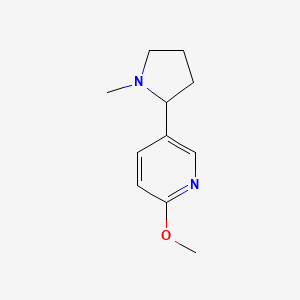
![6-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B11769183.png)
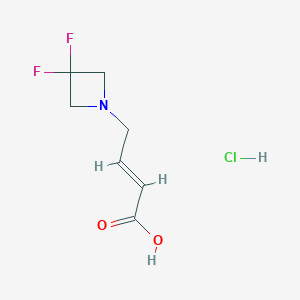
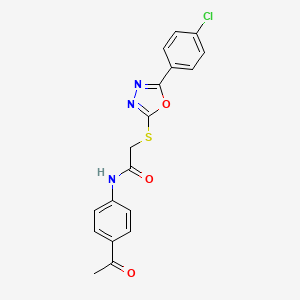
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11769198.png)
![(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)
![1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone](/img/structure/B11769204.png)

